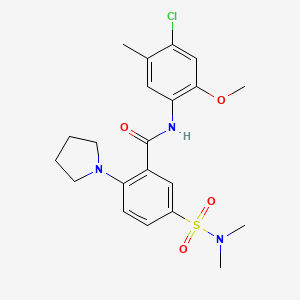![molecular formula C19H19FN4O B7476513 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one, also known as FPQ, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is not fully understood. However, it has been proposed that 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one exerts its biological activities by interacting with specific targets in cells. For example, 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been shown to inhibit viral replication by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one in lab experiments is its relatively simple synthesis method. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is also stable and can be easily stored. However, one limitation of using 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one. One potential area of research is the development of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one-based fluorescent probes for the detection of metal ions. Another area of research is the study of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one's potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one involves the reaction of 2-fluorobenzylamine with 4-chloroquinazoline in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent. The resulting product is then purified through column chromatography to obtain pure 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one.
Applications De Recherche Scientifique
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-6-2-4-8-18(16)23-11-9-22(10-12-23)14-24-13-21-17-7-3-1-5-15(17)19(24)25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVXMKDVASKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)



![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)

![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)